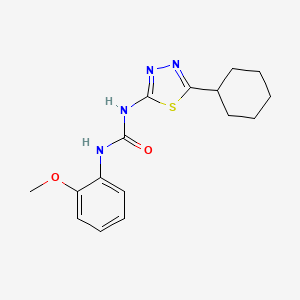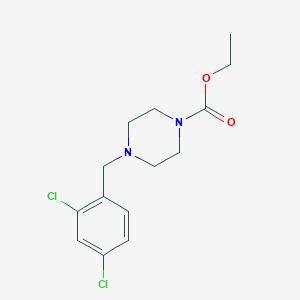
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMTI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTI belongs to the class of tetrahydroisoquinoline alkaloids, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects through a variety of mechanisms, including the inhibition of cell proliferation, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with various receptors and enzymes, including the serotonin receptor and the enzyme monoamine oxidase.
Biochemical and physiological effects:
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its high potency and specificity for various targets. However, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound with potential therapeutic properties. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Méthodes De Synthèse
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including Pictet-Spengler condensation, Bischler-Napieralski reaction, and reductive amination. Among these methods, the Pictet-Spengler condensation is the most commonly used method for the synthesis of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. This method involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and neuroprotective effects. In vitro studies have shown that 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline inhibits the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-16(18(11-17)21-2)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFRQMHPCMUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)


![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)

![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)
![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)